Cas no 2387598-24-3 (tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate)

Technical Introduction: Tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate is a fluorinated piperidine derivative widely utilized as a versatile intermediate in pharmaceutical and organic synthesis. Its key structural features—a tert-butyloxycarbonyl (Boc) protecting group and a fluorinated hydroxyl moiety—enhance its utility in selective functionalization and stability during synthetic processes. The presence of both fluorine and hydroxyl groups offers opportunities for further derivatization, making it valuable in the development of bioactive compounds, particularly in medicinal chemistry. The Boc group facilitates easy deprotection under mild conditions, ensuring compatibility with sensitive substrates. This compound is particularly advantageous for constructing complex heterocyclic frameworks with precise stereochemical control.
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate structure
2387598-24-3 structure
Product name:tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
CAS No:2387598-24-3
MF:C10H18FNO3
Molecular Weight:219.25322675705
CID:5290892

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate
    • starbld0049632
    • tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
    • インチ: 1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7H2,1-3H3
    • InChIKey: STLCTQPHPIAMSJ-UHFFFAOYSA-N
    • SMILES: FC1(CCN(C(=O)OC(C)(C)C)CC1)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 49.8

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-500MG
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
500MG
¥ 1,438.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-5G
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
5g
¥ 6,474.00 2023-03-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1563546-1g
Tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate
2387598-24-3 98%
1g
¥3080 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-500mg
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
500mg
¥1413.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-10g
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
10g
¥10595.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-250.0mg
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
250.0mg
¥849.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-500.0mg
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
500.0mg
¥1413.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-10G
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
10g
¥ 10,791.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-1G
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
1g
¥ 2,158.00 2023-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0171-1g
tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate
2387598-24-3 95%
1g
¥2119.0 2024-04-22

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate 関連文献

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate (CAS No. 2387598-24-3)

Tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate, identified by the chemical compound code CAS No. 2387598-24-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-known for its diverse biological activities and utility in drug development. The presence of both a fluoro group and a hydroxy substituent on the piperidine ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The tert-butyl moiety at the carboxylate position enhances the stability of the molecule, providing a favorable profile for further chemical modifications. This structural feature is particularly useful in synthetic chemistry, where it allows for selective functionalization while maintaining overall molecular integrity. The combination of these substituents makes tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate a versatile building block for the synthesis of more complex pharmacophores.

In recent years, there has been a surge in research focused on fluorinated piperidine derivatives due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluoro group, in particular, is known to modulate lipophilicity and binding interactions, often leading to more potent and selective drug candidates. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic properties of molecules, making them an attractive feature in drug design.

One of the most compelling aspects of tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate is its potential application in the development of central nervous system (CNS) therapeutics. Piperidine derivatives are frequently explored for their activity at various neurotransmitter receptors, including serotonin and dopamine receptors. The introduction of a hydroxy group can further enhance binding interactions with these targets, potentially leading to the discovery of new treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can rapidly screen large libraries of piperidine derivatives, including tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate, to identify promising candidates for further investigation. These computational methods have accelerated the drug discovery process, allowing for more efficient use of experimental resources.

The synthetic pathways for tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate have also seen significant refinement. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled the construction of complex piperidine frameworks with high enantioselectivity. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.

In addition to its pharmaceutical applications, tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate has shown promise in materials science research. Fluorinated piperidine derivatives are being explored as intermediates in the synthesis of advanced materials with unique electronic properties. These materials could find applications in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where fluorine atoms contribute to improved device performance.

The role of stereochemistry in determining the biological activity of piperidine derivatives cannot be overstated. The presence of a chiral center at the carbon adjacent to the nitrogen atom can significantly influence how a molecule interacts with biological targets. Researchers have developed sophisticated methods for controlling stereoselectivity during synthesis, allowing for the production of enantiomerically pure compounds like tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate.

Ongoing clinical trials are exploring novel therapeutic agents based on fluorinated piperidine scaffolds. These trials aim to evaluate the safety and efficacy of new drugs targeting various diseases, including cancer and inflammatory disorders. The success of these trials could pave the way for new treatments that leverage the unique properties of compounds like tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate.

The environmental impact of drug synthesis is another critical consideration in modern pharmaceutical research. Green chemistry principles are being increasingly adopted to develop more sustainable synthetic routes. For instance, catalytic methods that minimize solvent use and energy consumption are being optimized for producing fluorinated piperidine derivatives on an industrial scale.

In conclusion, tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate (CAS No. 2387598-24-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery, with potential applications ranging from CNS therapeutics to advanced materials science. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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